molecular formula C14H10F6N2 B1298469 2,2'-Bis(trifluoromethyl)benzidine CAS No. 341-58-2

2,2'-Bis(trifluoromethyl)benzidine

Cat. No.: B1298469
CAS No.: 341-58-2
M. Wt: 320.23 g/mol
InChI Key: NVKGJHAQGWCWDI-UHFFFAOYSA-N
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Description

2,2’-Bis(trifluoromethyl)benzidine is a fluorinated benzidine derivative with the chemical formula C14H10F6N2. This compound is characterized by the presence of two trifluoromethyl groups at the 2 and 2’ positions on the benzidine structure. It is known for its rigidity and aromatic nature, making it a valuable building block in the synthesis of high-performance materials such as polyimides and metal-organic frameworks (MOFs) .

Biochemical Analysis

Biochemical Properties

2,2’-Bis(trifluoromethyl)benzidine plays a significant role in biochemical reactions due to the presence of trifluoromethyl groups, which influence its reactivity. This compound interacts with various enzymes, proteins, and other biomolecules. The trifluoromethyl groups have a strong electron-withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone . This interaction leads to the formation of more transparent polyimide films compared to those with methyl substituents . Additionally, 2,2’-Bis(trifluoromethyl)benzidine is involved in the synthesis of high-performance resins, where it contributes to improved mechanical and dielectric properties .

Cellular Effects

2,2’-Bis(trifluoromethyl)benzidine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong electron-withdrawing effect reduces electron delocalization, leading to changes in the transparency of polyimide films . This property is particularly useful in applications such as solar cell encapsulation, where the compound enhances power conversion efficiency .

Molecular Mechanism

The molecular mechanism of 2,2’-Bis(trifluoromethyl)benzidine involves various binding interactions with biomolecules. The compound’s trifluoromethyl groups have a strong electron-withdrawing effect, which reduces the electron delocalization of the π orbital on the fully conjugated polymer backbone . This effect leads to the formation of more transparent polyimide films compared to those with methyl substituents . Additionally, the compound’s unique reactivity allows it to undergo different types of chemical reactions, including oxidation, reduction, and substitution reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Bis(trifluoromethyl)benzidine change over time. The compound exhibits good stability under normal conditions, showing resistance to light, heat, and moisture . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. The compound’s stability and degradation over time can influence its impact on cellular processes and overall function .

Dosage Effects in Animal Models

The effects of 2,2’-Bis(trifluoromethyl)benzidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial properties, such as improved mechanical and dielectric properties in high-performance resins . At higher doses, the compound’s toxic and potentially carcinogenic nature becomes more pronounced, leading to adverse effects on health . It is crucial to carefully monitor and control the dosage of 2,2’-Bis(trifluoromethyl)benzidine in experimental settings to avoid toxic effects.

Metabolic Pathways

2,2’-Bis(trifluoromethyl)benzidine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s unique reactivity allows it to undergo different types of chemical reactions, including oxidation, reduction, and substitution reactions . These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic processes within cells .

Transport and Distribution

Within cells and tissues, 2,2’-Bis(trifluoromethyl)benzidine is transported and distributed through interactions with transporters and binding proteins. The compound’s strong electron-withdrawing effect reduces electron delocalization, influencing its localization and accumulation within specific cellular compartments . This property is particularly useful in applications such as solar cell encapsulation, where the compound enhances power conversion efficiency .

Subcellular Localization

The subcellular localization of 2,2’-Bis(trifluoromethyl)benzidine is influenced by its targeting signals and post-translational modifications. The compound’s unique reactivity and strong electron-withdrawing effect direct it to specific compartments or organelles within cells . This localization can affect the compound’s activity and function, influencing its overall impact on cellular processes .

Preparation Methods

The synthesis of 2,2’-Bis(trifluoromethyl)benzidine typically involves a two-step process:

Industrial production methods often focus on optimizing these reactions to improve yield and purity while minimizing energy consumption and catalyst usage.

Chemical Reactions Analysis

2,2’-Bis(trifluoromethyl)benzidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, often leading to the formation of derivatives with different functional groups.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-Bis(trifluoromethyl)benzidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,2’-Bis(trifluoromethyl)benzidine is unique due to the presence of trifluoromethyl groups, which impart distinct properties such as high thermal stability and chemical inertness. Similar compounds include:

These compounds share some properties with 2,2’-Bis(trifluoromethyl)benzidine but differ in their specific applications and reactivity.

Properties

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKGJHAQGWCWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348007
Record name 2,2'-Bis(trifluoromethyl)benzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341-58-2
Record name 2,2'-Bis(trifluoromethyl)benzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-4,4'-diamine, 2,2'-bis(trifluoromethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Stannous chloride dihydrate (8 g) was added to a solution of 2,2'-bis(trifluoromethyl)-4,4'-dinitro-1,1'-biphenyl (1.9 g) in 5 ml of ethanol. Concentrated hydrochloric acid (12 ml) was added carefully to the mixture while stirring at room temperature. The mixture was refluxed overnight and the ethanol was removed. Water was added to the residue and it was made basic with 20% sodium hydroxide solution. The resulting white precipitate was collected by filtration, washed with water, dried and then extracted in a Soxhlet flask with acetone for four hours. Removal of acetone gave a white residue, 2,2'-bis(trifluoromethyl)-4,4'-diamino-1,1'-biphenyl, ##STR7## which was recrystallized from chloroform-hexane to give 1.2 g (74% yield) of short white needles, m.p. 185°-186° C.
[Compound]
Name
Stannous chloride dihydrate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A hydrogenation bottle was charged with 40.0 g of 2,2′-bis(trifluoromethyl)-4,4′-dinitrobiphenyl, 0.6 g of 5% palladium on activated carbon and 200 ml of ethyl acetate. The bottle was secured on a Parr hydrogenation apparatus, flushed five times with hydrogen, and then pressurized with hydrogen to 56 psi. The pressure was maintained, and the vessel was agitated for several hours. After the reaction mixture was filtered and about 200 ml of hexanes were added. The crystals that formed were filtered to afford 30.2 g (90%) of product.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is TFMB a popular choice for synthesizing polyimides?

A1: TFMB's structure imparts desirable characteristics to the resulting polyimides. The presence of trifluoromethyl (-CF3) groups enhances solubility in organic solvents, enabling easier processing and film formation [, , , , ]. Additionally, the rigid biphenyl structure contributes to high glass transition temperatures (Tg) and excellent thermal stability, making TFMB-based polyimides suitable for high-temperature applications [, , , , , ].

Q2: Can TFMB-based polyimides be used in optical applications?

A2: Yes, incorporating TFMB can lead to colorless and transparent polyimide films, making them suitable for optical applications like flexible displays and optical waveguides. Researchers have achieved high transparency in the visible light range and low yellow index values by copolymerizing TFMB with specific dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) [, , , , ].

Q3: How does TFMB influence the dielectric properties of polyimides?

A3: TFMB contributes to lowering the dielectric constant (k) of polyimides. The -CF3 groups reduce the polarizability of the polymer chains, resulting in lower dielectric constants desirable for microelectronic applications, especially as insulating layers in high-frequency circuits [, , , ].

Q4: Can the coefficient of thermal expansion (CTE) of polyimides be controlled using TFMB?

A4: Yes, incorporating TFMB can significantly impact the CTE of polyimides. Research indicates that TFMB, in conjunction with specific dianhydrides and processing techniques, can lead to polyimides with extremely low CTE values, even reaching negative CTEs [, , , , ]. This control over CTE is crucial for applications demanding dimensional stability over a wide temperature range, such as in microelectronics and aerospace.

Q5: How does TFMB influence the mechanical properties of polyimides?

A5: Polyimides synthesized with TFMB generally exhibit good mechanical properties. They typically display high tensile strength and modulus, making them suitable for applications requiring robust and durable films or coatings [, , ].

Q6: Are there any challenges in using TFMB for polyimide synthesis?

A6: While TFMB offers numerous advantages, challenges exist. For instance, polymerization with certain dianhydrides, like 2,3,6,7-naphthalenetetracarboxylic dianhydride (NTDA), can lead to very high Tg values, exceeding 400 °C, which might pose processing difficulties [].

Q7: What is the molecular formula and weight of TFMB?

A7: The molecular formula of TFMB is C14H10F6N2, and its molecular weight is 320.23 g/mol.

Q8: What spectroscopic techniques are typically used to characterize TFMB and its derived polymers?

A8: Common techniques include Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and X-ray diffraction (XRD). FTIR helps identify functional groups, NMR provides structural information, and XRD reveals the crystalline or amorphous nature of the polymer [, , , ].

Q9: Have computational chemistry methods been employed to study TFMB and its polymers?

A9: Yes, molecular dynamics (MD) simulations have been used to investigate the structural evolution of TFMB-based polyimides during the pre-imidization process, offering insights into property changes at the molecular level [].

Q10: What is the significance of understanding the torsional angle between the phenyl rings in TFMB?

A10: The torsional angle influences the rigidity and packing of polymer chains, ultimately affecting properties like solubility and glass transition temperature [].

Q11: Is TFMB being explored for applications beyond polyimides?

A11: Yes, researchers are investigating TFMB for other applications. For instance, a fluorine-functionalized triazine-based porous organic polymer (F-POP) synthesized using TFMB displayed a remarkable ability to adsorb aflatoxins, indicating its potential in environmental remediation and food safety [].

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